![molecular formula C12H19N3 B1367918 [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926208-97-1](/img/structure/B1367918.png)
[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
Descripción general
Descripción
6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known as MePyr-MA, is a novel small molecule that has been studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Palladacycle Catalysis : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which share structural similarities with 6-(2-Methyl-1-piperidinyl)-3-pyridinyl-methanamine, have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
- Iron(III) Complexes : Iron(III) complexes synthesized with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands have been studied for their photocytotoxic properties. These complexes are capable of generating reactive oxygen species upon exposure to red light, showing significant photocytotoxicity in various cell lines, making them potential candidates for cancer treatment through apoptosis (Basu et al., 2014).
Water Oxidation and Energy Conversion
- Ruthenium Complexes : Mononuclear ruthenium complexes with ligands like tris(2-pyridylmethyl)amine have been synthesized and studied for their activity in water oxidation. This research is crucial for understanding and developing catalytic systems for energy conversion processes, particularly those related to the splitting of water into oxygen and hydrogen (Radaram et al., 2011).
Antiviral Activity
- Heterocyclic Analogues : Research into heterocyclic analogues of rimantadine, which include structures related to 6-(2-Methyl-1-piperidinyl)-3-pyridinyl-methanamine, has shown promising antiviral activity against influenza A. This highlights the potential of such compounds in developing more effective antiviral drugs (Zoidis et al., 2003).
Bone Formation Enhancement
- Beta-Catenin Agonists : Compounds structurally related to 6-(2-Methyl-1-piperidinyl)-3-pyridinyl-methanamine have been identified as wingless beta-catenin agonists that can significantly increase the bone formation rate, offering potential therapeutic applications in treating bone disorders (Pelletier et al., 2009).
Propiedades
IUPAC Name |
[6-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-4-2-3-7-15(10)12-6-5-11(8-13)9-14-12/h5-6,9-10H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOFXXBRPMHMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1367843.png)
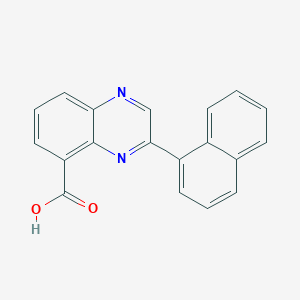
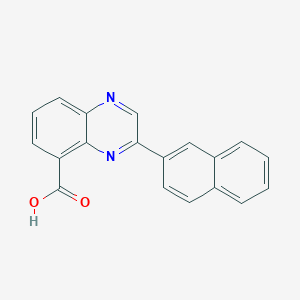
![N-[(1-aminocyclopentyl)methyl]acetamide](/img/structure/B1367851.png)

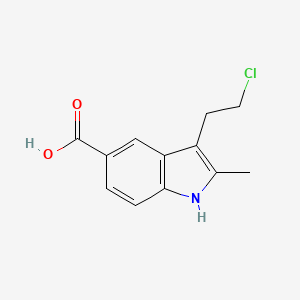
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)



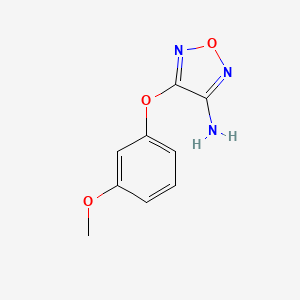
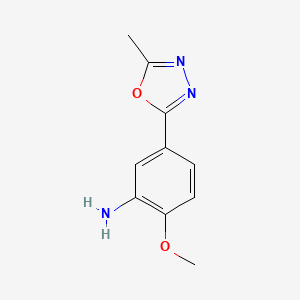
![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)
![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)